MS4078

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

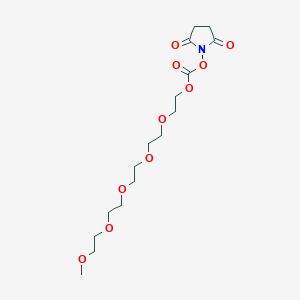

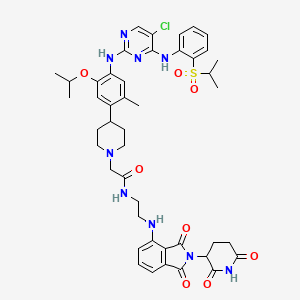

MS4078 is a compound designed as a PROTAC (PROteolysis TArgeting Chimeras) that targets anaplastic lymphoma kinase (ALK). It is based on a Cereblon ligand and binds to ALK with a Kd (binding affinity) of 19 nM . ALK is a receptor tyrosine kinase implicated in various cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).

Applications De Recherche Scientifique

Chemistry::

- MS4078 serves as a valuable tool for studying protein degradation pathways and PROTAC-based drug development.

- Researchers explore its chemical properties, stability, and interactions with cellular components.

- In cell-based studies, this compound has been used to investigate ALK-dependent signaling pathways and downstream effects.

- It aids in understanding the role of ALK in cancer cell survival and proliferation.

- This compound’s potential therapeutic applications lie in ALK-driven cancers, such as ALCL and NSCLC.

- Clinical trials and preclinical studies may explore its efficacy and safety as a targeted therapy.

- While not directly used in industry, this compound contributes to the advancement of targeted therapies and personalized medicine.

Mécanisme D'action

MS4078 exerts its effects through targeted protein degradation. It binds to ALK, leading to its ubiquitination and subsequent proteasomal degradation. This mechanism disrupts ALK-dependent signaling pathways, inhibiting cancer cell growth.

Analyse Biochimique

Biochemical Properties

MS4078 plays a significant role in biochemical reactions. It consists of an ALK inhibitor ceritinib as a warhead linked to CRBN ligand Pomalidomide . It interacts with ALK fusion proteins, including NPM-ALK of SU-DHL-1 cells and EML4-ALK of NCI-H2228 cells . The nature of these interactions involves the downregulation of ALK auto phosphorylation and downstream STAT3 phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by degrading both ALK fusion protein and downregulating ALK auto phosphorylation and downstream STAT3 phosphorylation . This occurs in a dose-dependent manner at concentrations ranging from 3-100nM for 16 hours and in a time-dependent manner at a concentration of 30nM for SU-DHL-1 cells or 60nM for NCI-H2228 cells within 24 hours .

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to ALK with a Kd of 19nM . It also inhibits the ALK auto-phosphorylation and downregulates the downstream STAT3 phosphorylation .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects. It shows a degradation of both ALK fusion protein and downregulation of ALK auto phosphorylation and downstream STAT3 phosphorylation in a time-dependent manner at a concentration of 30nM for SU-DHL-1 cells or 60nM for NCI-H2228 cells within 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exhibits potent antiproliferation against SU-DHL-1 cells with an IC50 value of 33nM after three days . It is available in mice through intraperitoneal administration with the highest plasma concentration of 3000nM achieved at 2 hours at a dose of 50mg/kg .

Méthodes De Préparation

Synthetic Routes:: The synthetic route for MS4078 involves linking the ALK inhibitor ceritinib (as a warhead) to the CRBN (Cereblon) ligand pomalidomide. The specific synthetic steps and intermediates are proprietary, but this approach allows for targeted degradation of ALK protein.

Industrial Production Methods:: Information on large-scale industrial production methods for this compound is not widely available due to its research-oriented nature. custom synthesis services can provide rapid access to the compound .

Analyse Des Réactions Chimiques

MS4078 is primarily involved in protein degradation via the proteasome pathway. It induces ALK protein degradation by recruiting the E3 ubiquitin ligase complex through its interaction with Cereblon. The compound effectively reduces NPM-ALK protein levels in SU-DHL-1 cells and EML4-ALK protein levels in NCI-H2228 cells .

Common reagents and conditions used in its synthesis and functionalization are not explicitly disclosed in the literature. given its PROTAC nature, it likely requires careful optimization to achieve desired selectivity and potency.

Comparaison Avec Des Composés Similaires

MS4078’s uniqueness lies in its specific targeting of ALK. Similar compounds include other PROTACs and ALK inhibitors, but this compound’s design combines both features, making it a promising candidate for further research and drug development.

Propriétés

IUPAC Name |

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMGZLUKTNXEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52ClN9O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)